molecular formula C24H26N2O4S2 B2433379 N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide CAS No. 333420-30-7

N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide

Cat. No.: B2433379
CAS No.: 333420-30-7
M. Wt: 470.6
InChI Key: UMFKLHAQMQZBHX-PGMHBOJBSA-N
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Description

N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide is a useful research compound. Its molecular formula is C24H26N2O4S2 and its molecular weight is 470.6. The purity is usually 95%.
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Properties

IUPAC Name

N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-2-30-20-10-8-18(9-11-20)16-21-23(29)26(24(31)32-21)13-12-22(28)25(14-15-27)17-19-6-4-3-5-7-19/h3-11,16,27H,2,12-15,17H2,1H3/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFKLHAQMQZBHX-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide is a complex thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for various biological activities. The presence of the ethoxyphenyl and hydroxyethyl groups enhances its solubility and bioavailability. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC21H24N2O3S
Molecular Weight372.49 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-benzyl derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Properties

Thiazolidinones have been investigated for their anticancer potential. Research indicates that they may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the Bcl-2 family proteins. A notable study demonstrated that a related compound inhibited the proliferation of breast cancer cells by interfering with cell cycle regulation.

Anti-inflammatory Effects

In vitro studies suggest that thiazolidinones can reduce pro-inflammatory cytokine production, indicating potential applications in treating inflammatory diseases. This property may be linked to their ability to inhibit nuclear factor kappa B (NF-kB) signaling pathways.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Interaction : It may interact with receptors involved in cell signaling pathways, leading to altered cellular responses.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can induce oxidative stress in target cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of thiazolidinone derivatives against a panel of bacterial strains. The results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against E. coli and S. aureus .

Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Letters, researchers tested a thiazolidinone derivative on human breast cancer cell lines. The compound demonstrated an IC50 value of 20 µM, significantly inhibiting cell proliferation compared to control groups . Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway.

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